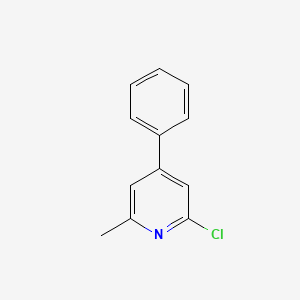

2-Chloro-6-methyl-4-phenylpyridine

説明

2-Chloro-6-methyl-4-phenylpyridine is a heterocyclic compound with the chemical formula C₁₂H₁₀ClN . It features a double-ring structure, where a benzene ring is fused with a pyridine moiety. This compound is of interest due to its versatile applications in both industrial and medicinal chemistry .

Synthesis Analysis

Several synthetic methods exist for constructing the quinoline scaffold, which includes the this compound structure. Notable approaches include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the synthesis and functionalization of this compound .

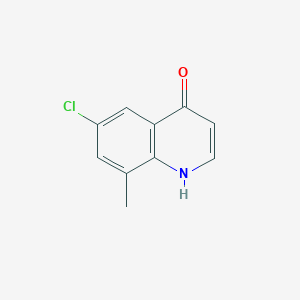

Molecular Structure Analysis

The molecular formula of This compound is C₁₂H₁₀ClN . It consists of a chlorinated phenyl group attached to a pyridine ring. The exact mass is approximately 203.05 g/mol, and the compound exhibits a logP value of 3.71 .

Chemical Reactions Analysis

The reactivity of This compound involves electrophilic aromatic substitution reactions. For instance, it can undergo nucleophilic addition-elimination reactions at various positions on the aromatic ring. The methyl substituent tends to favor the 2 and 4 positions .

科学的研究の応用

Synthesis and Structural Studies

Synthesis of Cyclometalated Complexes

2-Chloro-6-methyl-4-phenylpyridine has been used in the synthesis of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines. These complexes have been characterized by IR, NMR, and X-ray diffraction, showing luminescence and redox properties (Neve et al., 1999).

Formation of β-Carboline Derivatives

It served as a precursor in modified syntheses of β-carboline derivatives through nitrene intermediates, showcasing its role in organic synthesis (Kametani et al., 1968).

Chemical and Biological Properties

Antiradical Activity

A study involving the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes led to compounds showing antiradical activity against DPPH and ABTS radicals (Kulakov et al., 2018).

Antitumor Potential

Research involving the synthesis of 2-formyl-4-aminophenylpyridine thiosemicarbazones, which are derived from related compounds, showed significant antineoplastic activity in mice bearing Sarcoma 180 ascites cells (Agrawal et al., 1975).

Catalysis and Material Science

Electrophilic Cyclometalation

The compound has been involved in electrophilic cyclometalation of planar-prochiral complexes, indicating its role in the development of materials with specific electronic and structural properties (Scheeren et al., 2007).

Role in COX Inhibition

A study on the synthesis of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, which are structurally related to this compound, highlighted their potential as selective and orally active cyclooxygenase-2 inhibitors (Friesen et al., 1998).

Miscellaneous Applications

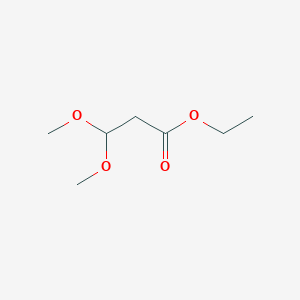

Formation of Bicyclic γ-Lactones

The compound's activation by chromium tricarbonyl was studied for its reaction with ketene acetals, leading to pyridine-substituted bicyclic γ-lactones, showcasing its versatility in organic synthesis (Xu et al., 2006).

Palladium-Catalyzed Methylation

It was used in a novel Pd(OAc)2-catalyzed methylation reaction, signifying its role in catalytic processes involving aryl C−H bond activation (Zhang et al., 2008).

Safety and Hazards

特性

IUPAC Name |

2-chloro-6-methyl-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGFQEJPYIBKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567073 | |

| Record name | 2-Chloro-6-methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54453-92-8 | |

| Record name | 2-Chloro-6-methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

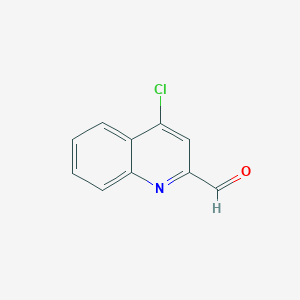

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[c]isoxazole-3-carbaldehyde](/img/structure/B1628194.png)

![6-Methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B1628197.png)

![1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1628211.png)

![2-(2-Chloro-3-methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1628214.png)